Limonene oxide, (-)-

Descripción

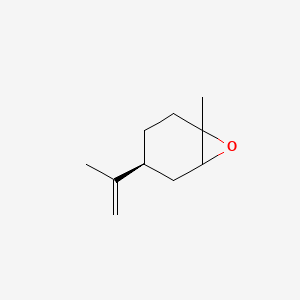

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEFMUBVSUDRLG-IDKOKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC2(C(C1)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; cool minty aroma | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.936 (20°) | |

| Record name | l-8-p-Menthene-1,2-epoxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2122/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

203719-53-3 | |

| Record name | Limonene oxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(-)-Limonene Oxide: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Limonene oxide, a chiral monoterpene epoxide, is a naturally occurring volatile compound that has garnered increasing interest in the fields of organic synthesis, materials science, and pharmacology. As the oxygenated derivative of (-)-limonene, it serves as a valuable chiral building block for the synthesis of complex molecules and has demonstrated potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and key experimental methodologies related to (-)-Limonene oxide, tailored for professionals in research and drug development.

Discovery and Synthesis

While a singular, definitive "discovery" paper for (-)-limonene oxide is not readily apparent in historical literature, its existence was logically inferred from the well-established oxidation of its precursor, limonene. Limonene, a major component of citrus essential oils, readily oxidizes in the presence of air and light to form a mixture of carveol, carvone, and limonene oxide.[1] The first commercial production of d-limonene, the more common enantiomer, began in the early 1940s, and methods for its oxidation to limonene oxide were subsequently developed.[2]

The targeted synthesis of the specific (-)-enantiomer of limonene oxide became possible with the advent of stereoselective epoxidation techniques. One of the notable methods is the Jacobsen epoxidation, which allows for the asymmetric synthesis of 1,2-limonene epoxides with high diastereomeric excess.[3] This method provides a reliable route to obtain enantiopure cis- and trans-(-)-limonene 1,2-epoxides, which are crucial for stereospecific synthesis and biological studies.[3]

Natural Occurrence and Biosynthesis

(-)-Limonene, the precursor to (-)-limonene oxide, is found in various plants, though it is less common than its (+)-enantiomer.[4] It is a characteristic component of the essential oils of plants such as caraway, dill, and bergamot.[4] Notably, Mentha species, including spearmint (Mentha spicata), are known to produce (-)-limonene.[5]

The natural occurrence of (-)-limonene oxide is directly linked to the presence of (-)-limonene and subsequent enzymatic or non-enzymatic oxidation. While quantitative data specifically for the (-)-enantiomer of limonene oxide in essential oils is scarce, studies have confirmed the presence of limonene oxide (as a mix of cis- and trans-isomers) in Mentha spicata essential oil.[6] Given that Mentha spicata is a known producer of (-)-limonene, it is highly probable that a significant portion of the detected limonene oxide is the (-)-enantiomer.

The biosynthesis of (-)-limonene in plants like Mentha species starts from geranyl pyrophosphate (GPP).[5] The enzyme (-)-limonene synthase catalyzes the cyclization of GPP to form (-)-limonene.[5] Subsequent oxidation of the 1,2-double bond of (-)-limonene, likely mediated by cytochrome P450 monooxygenases within the plant, would lead to the formation of (-)-limonene oxide.[7]

Quantitative Data on Limonene and Limonene Oxide in Essential Oils

The following table summarizes the quantitative data found for limonene and its oxide in various essential oils. It is important to note that most analyses do not differentiate between the enantiomers of limonene oxide.

| Plant Species | Essential Oil Source | (-)-Limonene Content (%) | Total Limonene Oxide Content (%) | Reference |

| Mentha spicata | Aerial parts | - | cis- & trans- isomers present | [6] |

| Citrus limon (Lemon) | Peel | - | Enantiomeric excess of (1S,2R,4R)-(+)-limonene-1,2-epoxide is 88.0-91.9% | [8] |

| Various Citrus Species | Peel | S-limonene: 2.53 - 5.71 | Not Reported | [9] |

Experimental Protocols

Enantioselective Synthesis of (-)-Limonene Oxide via Jacobsen Epoxidation

This protocol is adapted from the Jacobsen epoxidation method for the asymmetric synthesis of 1,2-limonene epoxides.[3]

Materials:

-

(-)-Limonene

-

Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Axial ligand (e.g., N-methylmorpholine N-oxide)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (-)-limonene (10 mmol), Jacobsen's catalyst (0.5 mmol), and the axial ligand (30 mmol) in 30 mL of DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (16 mmol) in 30 mL of DCM to the reaction mixture while stirring.

-

Continue stirring at 0°C for 10 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude (-)-limonene oxide.

-

Purify the product by column chromatography on silica gel.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of (-)-Limonene Oxide

This protocol outlines a general method for the chiral separation and identification of limonene oxide enantiomers in an essential oil sample.[10][11]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., Rt-βDEXsm or similar)[11]

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/minute.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-350

Procedure:

-

Dilute the essential oil sample in a suitable solvent (e.g., hexane).

-

Inject an appropriate volume of the diluted sample into the GC-MS system.

-

Acquire the data in full scan mode.

-

Identify the peaks corresponding to cis- and trans-limonene oxide based on their mass spectra and retention times compared to authentic standards.

-

Quantify the enantiomeric ratio by integrating the peak areas of the separated enantiomers.

Isolation of Limonene from Spearmint Leaves (Precursor to (-)-Limonene Oxide)

This protocol describes the steam distillation of spearmint leaves to isolate limonene, which can then be used for the synthesis of (-)-limonene oxide.[9]

Materials:

-

Fresh spearmint leaves (Mentha spicata)

-

Distilled water

-

Round-bottom flask (500 mL)

-

Distillation apparatus

-

Separatory funnel

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Chop the fresh spearmint leaves into small pieces.

-

Place the chopped leaves into the round-bottom flask and add 250 mL of distilled water.

-

Set up the steam distillation apparatus and heat the flask to boiling.

-

Collect approximately 50 mL of the distillate, which will contain both water and the essential oil.

-

Transfer the distillate to a separatory funnel and extract the aqueous phase with 20 mL of dichloromethane.

-

Collect the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent to obtain the essential oil rich in limonene.

Biological Activity and Signaling Pathways

The biological activities of limonene have been extensively studied, showing anti-inflammatory, antioxidant, and anticancer effects.[12] However, research specifically on the biological effects of the individual enantiomers of limonene oxide is less common. Some studies have indicated that the chirality of limonene and its derivatives can significantly influence their biological activity.[13][14] For instance, (S)-(-)-limonene has shown higher antimicrobial activity than the (R)-(+)-enantiomer against certain bacteria.[14]

While specific signaling pathways for (-)-limonene oxide are not yet fully elucidated, it is plausible that its effects are mediated through pathways similar to those of its precursor and other related terpenes. For example, the anti-inflammatory effects of limonene are known to involve the inhibition of pro-inflammatory cytokines.[12]

Visualizations

Experimental Workflow for (-)-Limonene Oxide Synthesis and Analysis

Caption: Workflow for the synthesis and chiral analysis of (-)-limonene oxide.

Proposed Biosynthetic Pathway of (-)-Limonene Oxide in Mentha Species

Caption: Proposed enzymatic pathway for the biosynthesis of (-)-limonene oxide.

Conclusion

(-)-Limonene oxide is a chiral molecule with significant potential in various scientific and industrial applications. While its discovery is intertwined with the broader history of limonene chemistry, modern synthetic methods have enabled its production in enantiomerically pure forms. Its natural occurrence, particularly in Mentha species, highlights the biosynthetic capabilities of plants to produce complex chiral molecules. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, isolate, and analyze (-)-limonene oxide. Further research is warranted to fully elucidate its quantitative natural abundance, specific biological activities, and the signaling pathways through which it exerts its effects, which could unlock new opportunities in drug development and other fields.

References

- 1. Limonene-1,2-epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 2. CN105017179A - Catalytic synthesis method for limonene-1,2-epoxide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Limonene - Wikipedia [en.wikipedia.org]

- 5. Mentha Essential Oils: Unraveling Chemotype-Dependent Biosynthesis and Assessing Evidence for Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. scispec.co.th [scispec.co.th]

- 11. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]

- 12. repositorio.unesp.br [repositorio.unesp.br]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and Phenotypic Investigation on Antibacterial Activities of Limonene Isomers and Its Oxidation Derivative against Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry and Absolute Configuration of (-)-Limonene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Limonene oxide, a chiral epoxide derived from the naturally abundant monoterpene (-)-limonene, is a valuable building block in asymmetric synthesis. Its two chiral centers and reactive epoxide ring make it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The stereochemical outcome of reactions involving (-)-limonene oxide is critically dependent on the configuration of the epoxide ring relative to the existing stereocenter at C4. This technical guide provides an in-depth overview of the stereochemistry, absolute configuration, synthesis, and characterization of the diastereomers of (-)-limonene oxide.

The epoxidation of (-)-limonene, which possesses the (S)-configuration, can occur from either face of the endocyclic double bond, leading to the formation of two diastereomeric epoxides: cis-(-)-limonene oxide and trans-(-)-limonene oxide. The cis isomer has the epoxide ring on the same side as the isopropenyl group, while the trans isomer has it on the opposite side. Understanding the synthesis and properties of these individual diastereomers is essential for their effective utilization in stereocontrolled chemical transformations.

Stereochemistry and Absolute Configuration

(-)-Limonene has the (S)-configuration at the C4 stereocenter. The epoxidation of the 1,2-double bond introduces two new stereocenters at C1 and C2. The relative orientation of the epoxide ring with respect to the isopropenyl group at C4 determines whether the resulting diastereomer is cis or trans.

-

(-)-cis-Limonene Oxide: (1S,2R,4S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

-

(-)-trans-Limonene Oxide: (1S,2S,4S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

The absolute configurations of the stereocenters in the two diastereomers are distinct, leading to different three-dimensional structures and, consequently, different physical and chemical properties.

Quantitative Data

The following tables summarize the key quantitative data for the diastereomers of (-)-limonene oxide. Note that while the NMR data for the corresponding (+)-enantiomers is provided as a close reference, slight variations may exist for the (-)-enantiomers.

| Property | (-)-Limonene (Starting Material) | cis-(-)-Limonene Oxide | trans-(-)-Limonene Oxide |

| IUPAC Name | (S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene | (1S,2R,4S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | (1S,2S,4S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane |

| CAS Number | 5989-54-8 | 32543-51-4 | Not readily available |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆O | C₁₀H₁₆O |

| Molecular Weight | 136.23 g/mol | 152.23 g/mol | 152.23 g/mol |

| Specific Rotation [α]D | ~ -123° (neat) [cite: ] | Data not available | Data not available |

Table 1: Physicochemical Properties

Note on NMR Data: The following NMR data is based on the characterization of the corresponding (+)-limonene oxide diastereomers. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The numbering of the carbon and proton atoms follows standard IUPAC nomenclature for the bicyclo[4.1.0]heptane system.

| Atom | cis-(+)-Limonene Oxide (¹H NMR) | trans-(+)-Limonene Oxide (¹H NMR) | cis-(+)-Limonene Oxide (¹³C NMR) | trans-(+)-Limonene Oxide (¹³C NMR) |

| 1 | - | - | 59.40 | 59.10 |

| 2 | 3.06 (t, J = 3.0 Hz) | 2.90 (d, J = 4.9 Hz) | 57.58 | 57.34 |

| 3 | 1.85-1.95 (m) | 1.95-2.05 (m) | 28.68 | 30.73 |

| 4 | 2.10-2.20 (m) | 2.05-2.15 (m) | 36.30 | 40.68 |

| 5 | 1.45-1.68 (m) | 1.70-1.80 (m) | 26.00 | 24.30 |

| 6 | 1.80-1.96 (m) | 1.35-1.45 (m) | 30.84 | 29.85 |

| 7 (CH₃) | 1.30 (s) | 1.31 (s) | 24.40 | 23.05 |

| 8 (C=C) | - | - | 149.34 | 148.97 |

| 9 (CH₂=) | 4.68 (d, J = 1.2 Hz) | 4.67 (s) | 109.21 | 109.09 |

| 10 (CH₃) | 1.71 (s) | 1.68 (s) | 20.34 | 20.18 |

Table 2: ¹H and ¹³C NMR Data for (+)-Limonene Oxide Diastereomers [cite: ]

Experimental Protocols

Synthesis of (-)-Limonene Oxide (Diastereomeric Mixture)

A common method for the epoxidation of (-)-limonene is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

(-)-Limonene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve (-)-limonene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the stirred solution of (-)-limonene.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a mixture of cis- and trans-(-)-limonene oxide.

Separation of cis- and trans-(-)-Limonene Oxide

The diastereomers of (-)-limonene oxide can be separated by column chromatography on silica gel.

Materials:

-

Diastereomeric mixture of (-)-limonene oxide

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the crude mixture of (-)-limonene oxide onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure trans isomer (typically the less polar, faster-eluting isomer) and the pure cis isomer.

-

Concentrate the combined fractions under reduced pressure to obtain the isolated diastereomers.

Visualizations

Epoxidation of (-)-Limonene

The following diagram illustrates the epoxidation of (S)-(-)-limonene, leading to the formation of the two diastereomers, cis- and trans-(-)-limonene oxide.

Physical and chemical properties of (-)-Limonene oxide

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Limonene Oxide

Introduction

(-)-Limonene oxide is a chiral monoterpenoid epoxide derived from the oxidation of limonene. As a versatile chiral building block, it holds significant interest in the fields of organic synthesis, fragrance, and pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, stability, and common experimental protocols for its synthesis and analysis. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of (-)-limonene oxide are summarized in the tables below. It is typically a colorless to pale yellow liquid with a characteristic citrus-like or cool, minty aroma.[1][2]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [1][3][4] |

| Molecular Weight | 152.23 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][5] |

| Odor | Fresh, clean citrus or cool, minty aroma | [1][2] |

| Boiling Point | 198 °C @ 760 mmHg (est.) 113-114 °C @ 50 mmHg | [6][7] |

| Density | 0.926 - 0.936 g/mL at 20 °C 0.929 g/mL at 25 °C | [1][2][6] |

| Refractive Index | 1.464 - 1.474 at 20 °C | [1][2][6] |

| Flash Point | 65 °C (149 °F) - closed cup | [7] |

Chemical Properties

| Property | Value | Reference |

| Solubility | Practically insoluble in water Soluble in ethanol | [1][2] |

| Stability | Stable under normal temperatures and pressures. Susceptible to oxidation in the presence of light and air. | [8][9][10] |

| Incompatibilities | Strong oxidizing agents, moisture | [10] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide | [10] |

Chemical Reactivity and Stability

(-)-Limonene oxide's reactivity is primarily dictated by the strained epoxide ring, making it susceptible to ring-opening reactions with various nucleophiles.[5] It is a relatively stable monoterpene but can undergo oxidation, especially in the presence of air, light, and heat, which can lead to the formation of carveol, carvone, and other degradation products.[8][11] This oxidation can result in a change from a fresh citrus scent to a more turpentine-like odor.[8] To enhance its stability, strategies such as encapsulation (e.g., in nanoemulsions) or the addition of antioxidants are often employed.[8]

The following diagram illustrates the factors influencing the stability of limonene and its subsequent oxidation to limonene oxide.

Caption: Factors accelerating the oxidation of limonene.

Experimental Protocols

Synthesis of (-)-Limonene Oxide

A common method for the synthesis of limonene oxide is through the epoxidation of limonene. Chemoenzymatic methods are favored for their eco-friendly nature.[12]

Protocol: Chemoenzymatic Epoxidation of Limonene [12]

-

In Situ Generation of Peroxy Acid: Peroxyoctanoic acid is generated in situ from octanoic acid and hydrogen peroxide (H₂O₂).

-

Catalyst: Immobilized Candida antarctica lipase B is used as the biocatalyst. The enzyme can be immobilized on a surface-functionalized silica support derived from a source like rice husk ash to improve stability and reusability.

-

Reaction Conditions: The reaction is carried out with limonene as the substrate. Microwave irradiation (e.g., 50 W at 50 °C for 2 hours) can significantly accelerate the reaction compared to conventional heating.

-

Monitoring: The conversion of limonene to limonene oxide can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Product Isolation: The resulting limonene oxide can be separated from the reaction mixture, often through distillation.[13]

The general workflow for the synthesis and subsequent analysis is depicted below.

Caption: General workflow for synthesis and analysis.

Analysis of (-)-Limonene Oxide

The determination and quantification of limonene oxide, particularly in complex matrices like essential oils or beverages, are crucial for quality control.[14]

Protocol: Determination by Solid-Phase Microextraction (SPME) and GC-MS [14][15]

-

Sample Preparation: For liquid samples, a known volume is placed in a vial for headspace analysis. For essential oils, standards are typically prepared by diluting limonene oxide in pure limonene.

-

Headspace SPME: A SPME fiber (e.g., 7-µm bonded polydimethylsiloxane) is exposed to the headspace above the sample. This allows for the extraction of volatile and semi-volatile compounds like limonene oxide while minimizing interference from non-volatile matrix components.

-

Gas Chromatography (GC): The adsorbed analytes are thermally desorbed from the SPME fiber in the GC injection port for separation.

-

Mass Spectrometry (MS): The separated compounds are detected and identified by a mass spectrometer. The mass-to-charge ratios of the fragments can be compared to reference spectra for positive identification of cis- and trans-limonene oxide.[14]

-

Quantification: External standards are used to create a calibration curve for the quantification of limonene oxide in the sample.

The following diagram illustrates the analytical workflow.

Caption: Workflow for SPME-GC-MS analysis.

Conclusion

(-)-Limonene oxide is a valuable chiral intermediate with well-characterized physical and chemical properties. Its synthesis via eco-friendly chemoenzymatic routes and its analysis using sensitive techniques like SPME-GC-MS are well-established. Understanding its stability and reactivity is crucial for its effective application in research and industry, particularly in the development of new pharmaceuticals and fine chemicals. The protocols and data presented in this guide offer a solid foundation for professionals working with this versatile compound.

References

- 1. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Limonene oxide, (-)- | C10H16O | CID 10953718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Limonene oxide, cis-(-)- | C10H16O | CID 6452061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-(+)-Limonene oxide | 4680-24-4 [sigmaaldrich.com]

- 5. CAS 1195-92-2: Limonene oxide | CymitQuimica [cymitquimica.com]

- 6. limonene oxide, 1195-92-2 [thegoodscentscompany.com]

- 7. (+)-氧化柠檬烯(顺反异构体混合物) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. (+)-limonene oxide | CAS#:1195-92-2 | Chemsrc [chemsrc.com]

- 11. Limonene - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Determination of limonene oxidation products using SPME and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (-)-Limonene oxide (1H NMR, 13C NMR, IR, Mass Spec)

Spectroscopic Analysis of (-)-Limonene Oxide: A Technical Overview

This guide provides an in-depth look at the spectroscopic data for (-)-Limonene oxide, a monoterpene epoxide derived from limonene. The following sections detail its characterization by ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and tabulated data for researchers and professionals in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (-)-Limonene oxide, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-C1 | ~1.31 | s |

| CH₃-C=CH₂ | ~1.68 - 1.73 | m |

| =CH₂ | ~4.62 - 4.66 | m |

| Epoxide CH | ~2.9 - 3.1 | m |

| Cyclohexane CH₂ | ~1.4 - 2.2 | m |

| Cyclohexane CH | ~1.8 - 2.1 | m |

Note: The data is based on spectra of limonene oxide, which may include a mixture of isomers.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The disappearance of peaks associated with the epoxy group of limonene oxide (around 56-59 ppm) can be observed upon further reaction, indicating the opening of the epoxide ring.[3]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 (quaternary) | ~59.5 |

| C2 (epoxide) | ~57.5 |

| C3 | ~28.0 |

| C4 | ~39.0 |

| C5 | ~26.5 |

| C6 | ~30.5 |

| C7 (CH₃) | ~20.8 |

| C8 (quaternary, isopropenyl) | ~149.12 |

| C9 (=CH₂) | ~109.10 |

| C10 (CH₃, isopropenyl) | ~20.19 |

Note: The data is based on spectra of poly-limonene oxide and may vary for the monomer.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation : Accurately weigh 5-20 mg of the (-)-Limonene oxide sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[4] Ensure complete dissolution by gentle vortexing or sonication.[4]

-

Transfer : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4.0 to 5.0 cm.[4][5]

-

Data Acquisition : Place the NMR tube in the spectrometer. The spectra are typically recorded on a 400 MHz or 600 MHz instrument.[6] For referencing, tetramethylsilane (TMS) can be used as an internal standard.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of limonene oxide shows characteristic absorption bands corresponding to its epoxide and alkene functionalities.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3080 | =C-H stretch (alkene) | Medium |

| ~2933 | C-H stretch (alkane) | Strong |

| ~1640 | C=C stretch (alkene) | Medium |

| ~1440 | C-H bend (alkane) | Medium |

| ~1250 - 950 | C-O-C stretch (epoxide) | Strong |

| ~880 | =C-H bend (alkene, out-of-plane) | Strong |

| ~840 | Epoxide ring vibration | Weak-Medium |

Note: The presence of a band around 840 cm⁻¹ is characteristic of the limonene oxide structure.[7][8]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For liquid samples like (-)-Limonene oxide, a spectrum can be obtained as a neat thin film.

-

Procedure : Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition : Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resolution is often set to 1 cm⁻¹.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of limonene oxide shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 109 | 97 | [M - C₃H₇]⁺ |

| 95 | 88 | |

| 94 | 88 | |

| 67 | 91 | |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

Note: Data is from electron ionization (EI) at 70 eV.[10]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of (-)-Limonene oxide in a volatile organic solvent like hexane or dichloromethane.

-

Injection : Inject a small volume (e.g., 0.5-1.0 µL) of the sample into the GC-MS system.

-

Chromatographic Separation : The sample is vaporized and separated on a capillary column (e.g., DB-5). A typical temperature program might start at 60°C and ramp up to 240°C.[11]

-

Mass Analysis : The separated components are introduced into the mass spectrometer, typically operating under electron ionization (EI) at 70 eV.[10] Mass-to-charge ratios are scanned over a range, for example, from 45 to 450 m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like (-)-Limonene oxide.

Caption: Workflow for the spectroscopic characterization of (-)-Limonene oxide.

References

- 1. growingscience.com [growingscience.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluation of Plant Essential Oils as Natural Alternatives to Monensin in In Vitro Ruminal Fermentation [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

(-)-Limonene oxide CAS number and IUPAC name

An In-depth Technical Guide to (-)-Limonene Oxide

This technical guide provides a comprehensive overview of (-)-Limonene oxide, intended for researchers, scientists, and drug development professionals. It covers the fundamental chemical identifiers, detailed experimental protocols for its synthesis, and its applications as a chemical intermediate. Additionally, it touches upon the biological activities of its precursor, limonene.

(-)-Limonene oxide is a chiral molecule and exists as a mixture of cis and trans diastereomers. The specific identifiers for the cis-(-)-Limonene oxide are provided below.

| Identifier | Value | Reference |

| IUPAC Name | (1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | [1] |

| CAS Number | 32543-51-4 (for cis-(-)-) | [1] |

| Molecular Formula | C₁₀H₁₆O | [1] |

| Molecular Weight | 152.23 g/mol | [1] |

The general CAS number for limonene oxide (mixture of stereoisomers) is 1195-92-2, with the IUPAC name 1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane.[2]

Synthesis of (-)-Limonene Oxide

The primary method for synthesizing (-)-limonene oxide is through the epoxidation of (-)-limonene. The trisubstituted double bond within the cyclohexene ring is more electron-rich and thus more reactive towards epoxidation than the exocyclic double bond.[3] Various methods have been developed to achieve this transformation, including heterogeneous, homogeneous, and biocatalytic systems.

Experimental Protocols

Protocol 1: Heterogeneous Epoxidation using Magnesium Oxide (MgO) This protocol is adapted from a method for R-(+)-limonene but is applicable to the (-)-enantiomer.[4]

-

Reaction Setup : In a suitable reactor, combine (-)-limonene, acetonitrile, water, and acetone.

-

Catalyst Addition : Add commercial magnesium oxide (MgO) to the mixture.

-

Oxidant Addition : Introduce hydrogen peroxide (H₂O₂) to the reaction.

-

Reaction Conditions : Heat the mixture to 50°C and maintain stirring.

-

Reaction Time : For selective synthesis of the monoepoxide, the reaction is maintained for 30 minutes.[4]

-

Work-up : After the reaction, the catalyst is filtered off. The product can be isolated from the filtrate by extraction and subsequent solvent evaporation.[4]

Protocol 2: Homogeneous Epoxidation using Manganese Sulfate

-

Reaction Setup : In a glass reactor equipped with a mechanical stirrer and thermometer, add 3.21 g (22.4 mmol) of 95% limonene and 41 mL of acetonitrile.[4]

-

Catalyst Addition : With vigorous stirring, add 0.066 g (0.44 mmol) of anhydrous manganese sulfate and 0.122 g (0.87 mmol) of salicylic acid to the mixture.[4]

-

Oxidant Addition : Prepare a mixture of a 0.4 M sodium bicarbonate solution and a ten-fold molar amount of 33-38% aqueous hydrogen peroxide. This mixture is added uniformly to the reactor over 4 hours, maintaining the temperature between 18–25°C.[4]

Protocol 3: Chemoenzymatic Epoxidation using Microwave Irradiation

This method utilizes an immobilized lipase and offers a significant reduction in reaction time.[5]

-

Reaction Setup : All experiments are conducted in a Discover, CEM Model-1245 microwave reactor system. A 100 mL cylindrical glass reactor with four baffles and a six-bladed turbine impeller is used for agitation.[5]

-

Reaction Mixture : The reaction mixture consists of limonene (25 mM), octanoic acid (50 mM), H₂O₂ (50 mM), and 1 g of the catalyst in 20 mL of toluene.[6]

-

Reaction Conditions : The reaction is carried out at 50°C with a constant microwave power of 50 W and an agitation speed of 300 rpm.[5][6]

-

Reaction Time : A maximum conversion of 75.35 ± 0.98% is achieved in 2 hours.[5] In contrast, conventional heating at the same temperature required 12 hours to achieve a 44.6 ± 1.14% conversion.[5]

Protocol 4: Epoxidation with in situ generated Dimethyldioxirane (DMDO)

This protocol describes the double epoxidation of limonene to produce limonene dioxide, but the conditions can be adapted for mono-epoxide synthesis.

-

Reaction Setup : In a round-bottom flask, add sodium bicarbonate (4.37 g, 52 mmol), acetone (31.6 g, 40 mL), and limonene (1.36 g, 10 mmol).[7]

-

Oxidant Addition : An aqueous solution of Oxone (potassium peroxymonosulfate) is added in a semi-continuous fed mode at a flow rate of 4 mL/min for 45 minutes.[7][8]

-

Reaction Conditions : The reaction is conducted at room temperature (23-25°C) with mechanical stirring at 400 rpm.[7] This method can achieve a 97% yield of limonene dioxide.[7][8]

Summary of Synthesis Methods

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Heterogeneous Epoxidation | MgO, H₂O₂ | Acetonitrile, Water, Acetone | 50 | 30 min | - | [4] |

| Homogeneous Epoxidation | MnSO₄, Salicylic acid, H₂O₂, NaHCO₃ | Acetonitrile | 18-25 | 4 h | 87 (Diepoxide) | [4] |

| Chemoenzymatic (Microwave) | Immobilized Lipase, H₂O₂, Octanoic Acid | Toluene | 50 | 2 h | 75.3 | [4][5] |

| Catalyst-Free in situ DMDO from Oxone | Oxone | Acetone | Room Temp. | 45 min | 97 (Dioxide) | [4][8] |

Derivatives and Applications

(-)-Limonene oxide is a versatile intermediate in the synthesis of various compounds, including bio-based polymers and pharmaceutical precursors.[4] The epoxide ring can be opened to form derivatives such as diols, amino alcohols, and carbonates.[4] One of the significant applications is in the synthesis of poly(limonene carbonate) (PLC) through a ring-opening copolymerization with carbon dioxide.[9][10][11]

Caption: Workflow for the synthesis and derivatization of (-)-Limonene Oxide.

Biological Activity of the Precursor, D-Limonene

While specific data on the biological activity of (-)-limonene oxide is limited in the provided search results, its precursor, D-limonene, has been studied for its therapeutic effects.[12] It has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[12]

One study investigated the antiproliferative effects of D-limonene on a lymphoma cell line. The study found that limonene increases nitric oxide (NO) levels, inducing apoptosis through a dual mechanism involving the ERK pathway.[13][14]

-

At low concentrations : Limonene leads to the production of H₂O₂ which activates the ERK pathway, leading to NF-κB translocation and subsequent NO production.[14]

-

At high concentrations : Limonene inhibits protein farnesylation and activates the p38 pathway, also resulting in apoptosis.[14]

References

- 1. Limonene oxide, cis-(-)- | C10H16O | CID 6452061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Limonene - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cis-(+)-Limonene oxide cis-(+)-1,2-Epoxy-p-menth-8-ene 4680-24-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. growingscience.com [growingscience.com]

- 12. Limonene: Aroma of innovation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Limonene exerts antiproliferative effects and increases nitric oxide levels on a lymphoma cell line by dual mechanism of the ERK pathway: relationship with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Chiroptical Properties of (-)-Limonene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiroptical properties of (-)-limonene oxide, a chiral epoxide derived from the abundant natural monoterpene, limonene. A thorough understanding of these properties is crucial for its application in stereoselective synthesis, as a chiral building block in drug development, and for conformational analysis. This document details quantitative chiroptical data, experimental methodologies for their determination, and visual representations of relevant chemical and analytical workflows.

Introduction to (-)-Limonene Oxide

(-)-Limonene oxide, systematically named (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (for the cis-isomer) and (1R,2R,4R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (for the trans-isomer), is a chiral molecule existing as a mixture of cis and trans diastereomers. Its chiroptical properties, namely specific rotation, circular dichroism (CD), and optical rotatory dispersion (ORD), are fundamental in characterizing its stereochemistry and conformational behavior in solution.

Quantitative Chiroptical Data

The chiroptical properties of (-)-limonene oxide are influenced by the stereochemistry of the epoxide ring relative to the isopropenyl group. The following tables summarize the available quantitative data for the enantiomers of limonene oxide.

| Compound | Specific Rotation [α] (degrees) | Solvent |

| (+)-cis-Limonene 1,2-Oxide | +101 | Acetone |

| (+)-trans-Limonene 1,2-Oxide | +79 | Acetone |

Note: The specific rotation values for the (-)-enantiomers, (-)-cis-limonene oxide and (-)-trans-limonene oxide, are of the same magnitude but opposite in sign (-101° and -79° respectively)[1].

Vibrational Circular Dichroism (VCD) provides detailed information about the stereochemistry and conformational preferences of chiral molecules in solution. The experimental VCD spectrum of S-(-)-limonene oxide has been reported in the mid-infrared region.

| Spectral Region (cm⁻¹) | Observed VCD Bands |

| 3120-3080 | Negative |

| 3020-2980 | Negative and Positive |

These bands are associated with the C-H stretching vibrational modes and are crucial for conformational analysis[2].

Experimental Protocols

Synthesis of (-)-Limonene Oxide

The epoxidation of (-)-limonene is a common method for the synthesis of (-)-limonene oxide. A general procedure involves the reaction of (-)-limonene with an oxidizing agent.

Materials:

-

(-)-Limonene

-

meta-Chloroperoxybenzoic acid (mCPBA) or other suitable oxidizing agent

-

Dichloromethane (CH₂Cl₂) or other appropriate solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Chromatography setup for purification

Procedure:

-

Dissolve (-)-limonene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of mCPBA in dichloromethane to the cooled limonene solution with constant stirring.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography to separate the cis and trans isomers of (-)-limonene oxide.

Vibrational Circular Dichroism (VCD) Spectroscopy

The following protocol is based on the reported experimental setup for obtaining the VCD spectrum of S-(-)-limonene oxide.[2][3]

Instrumentation:

-

A VCD spectrometer equipped with a suitable detector (e.g., InSb).

Sample Preparation:

-

The sample is measured as a neat liquid.

Data Acquisition:

-

Spectral Region: Mid-infrared (e.g., 3300 cm⁻¹ to 2600 cm⁻¹)

-

Resolution: 8 cm⁻¹

-

Number of Scans: 7000 scans

-

Cell: A sample cell with a path length of 6 mm.

-

Filters: Appropriate band-pass filters (e.g., a narrow band CH filter or a wide band pass filter) are used to optimize the signal-to-noise ratio in the region of interest.

Data Processing:

-

The final VCD spectrum is obtained by subtracting the spectrum of the racemic mixture from the spectrum of the enantiomerically pure sample.

-

Theoretical calculations, often using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/cc-pVDZ), are typically performed to aid in the assignment of the observed VCD bands to specific vibrational modes and conformers.[2][3]

Visualizations

Synthesis of (-)-Limonene Oxide

The following diagram illustrates the workflow for the synthesis of (-)-limonene oxide from (-)-limonene.

Caption: Workflow for the synthesis of (-)-Limonene Oxide.

Chiroptical Analysis Workflow

This diagram outlines the general workflow for the chiroptical analysis of a chiral molecule like (-)-limonene oxide.

Caption: General workflow for chiroptical analysis.

Conclusion

The chiroptical properties of (-)-limonene oxide are essential for its stereochemical characterization and utilization in various fields of chemistry. This guide has provided a summary of the key quantitative data, detailed experimental protocols for its synthesis and VCD analysis, and visual workflows to aid in understanding these processes. Further research to obtain a complete set of ORD and electronic CD data would provide an even more comprehensive chiroptical profile of this important chiral molecule.

References

Thermal Stability and Degradation Profile of (-)-Limonene Oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Limonene oxide, a monoterpene epoxide derived from the oxidation of (-)-limonene, is a versatile chiral building block in organic synthesis and a subject of interest in drug development due to its potential therapeutic properties. Understanding its thermal stability and degradation profile is critical for its synthesis, purification, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of (-)-limonene oxide, including its degradation pathways, key decomposition products, and the analytical methodologies used for its characterization.

Thermal Stability and Degradation Profile

(-)-Limonene oxide is a relatively stable compound at ambient temperatures but undergoes degradation upon heating. The thermal degradation of limonene oxide primarily proceeds through two main pathways: high-temperature pyrolysis and lower-temperature isomerization, which can be influenced by the presence of catalysts.

High-Temperature Pyrolysis

At elevated temperatures, typically in the range of 200°C to 550°C, (-)-limonene oxide undergoes pyrolysis, leading to the formation of a mixture of isomeric and rearranged products. The primary degradation products identified from the pyrolysis of limonene-1,2-oxide are carveol, carvone, and dihydrocarvone[1]. The pyrolysis process involves the thermal rearrangement of the epoxide ring.

Isomerization at Lower Temperatures

In the presence of acid catalysts, (-)-limonene oxide can undergo isomerization at significantly lower temperatures, ranging from 80°C to 160°C. This process also yields a variety of products, with the composition being highly dependent on the catalyst and reaction conditions. Common products from the acid-catalyzed isomerization of limonene oxide include cis- and trans-dihydrocarvone, carveols, and carvone[2]. The strength of the acid catalyst can influence the product distribution; strong acids may promote dehydration, leading to the formation of p-cymene[2]. Studies have also shown that cis-limonene oxide is significantly more reactive than the trans-isomer in these transformations[2].

Quantitative Data on Thermal Degradation

The following tables summarize the available quantitative data on the thermal degradation of limonene oxide and related compounds.

Table 1: Thermal Degradation Temperatures and Products of Limonene Oxide

| Thermal Process | Temperature Range (°C) | Key Degradation Products | Reference |

| Pyrolysis | 200 - 550 | Carveol, Carvone, Dihydrocarvone | [1] |

| Catalytic Isomerization | 80 - 160 | Dihydrocarvone, Carveol, Carvone, p-Cymene | [2] |

Table 2: Thermal Properties of a Related Limonene-Based Epoxy Formulation

| Formulation | Parameter | Value (°C) | Reference |

| bis-Limonene Oxide | Td10% (Temperature at 10% weight loss) | 261 |

Degradation Pathway and Experimental Workflow

Thermal Degradation Pathway of (-)-Limonene Oxide

The thermal degradation of (-)-limonene oxide primarily involves the rearrangement of the epoxide ring to form various isomeric ketones and alcohols. The following diagram illustrates the major pathways.

Caption: Major thermal degradation pathways of (-)-Limonene Oxide.

Experimental Workflow for Thermal Analysis

A typical experimental workflow for investigating the thermal stability and degradation profile of (-)-limonene oxide involves a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for analyzing (-)-Limonene Oxide's thermal stability.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of (-)-limonene oxide.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the (-)-limonene oxide sample into a suitable TGA pan (e.g., aluminum or platinum). Due to the volatile nature of the sample, a hermetically sealed pan with a pinhole lid is recommended to control evaporation.

-

Instrument Setup:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to characterize thermal decomposition. For oxidative stability, use a controlled flow of air or oxygen.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition, the temperature of maximum weight loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and isomerization of (-)-limonene oxide.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the (-)-limonene oxide sample into a hermetically sealed aluminum DSC pan to prevent volatilization.

-

Instrument Setup:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Ramp the temperature to an upper limit (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Cool the sample back to the initial temperature.

-

A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.

-

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, boiling, isomerization, or decomposition. Determine the peak temperatures and enthalpies of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal degradation of (-)-limonene oxide.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of (-)-limonene oxide into a pyrolysis sample tube or cup.

-

Pyrolysis:

-

Set the pyrolysis temperature to a specific value or a temperature program within the degradation range determined by TGA (e.g., 300°C, 400°C, 500°C).

-

Rapidly heat the sample in the pyrolyzer, and the resulting volatile fragments are swept into the GC injection port.

-

-

GC-MS Analysis:

-

GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) for the separation of the degradation products.

-

Temperature Program: An appropriate oven temperature program is used to separate the mixture of compounds. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.

Conclusion

The thermal stability of (-)-limonene oxide is a critical parameter that dictates its handling and application in various fields. While stable at ambient conditions, it undergoes significant degradation at elevated temperatures, primarily through pyrolysis and isomerization pathways, yielding a range of valuable and sometimes undesirable products. The application of analytical techniques such as TGA, DSC, and GC-MS is essential for a thorough characterization of its thermal behavior. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this important chiral molecule. Further studies focusing on the kinetics of thermal degradation and the influence of different atmospheres would provide a more complete picture of the thermal profile of (-)-limonene oxide.

References

Solubility of (-)-Limonene oxide in common organic solvents

An In-depth Technical Guide to the Solubility of (-)-Limonene Oxide in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Limonene oxide is a monoterpenoid epoxide derived from limonene, a major constituent of citrus fruit oils. As a versatile chiral building block and a molecule with potential therapeutic applications, understanding its physical and chemical properties is paramount for its application in research and drug development.[1][2][3] The solubility of (-)-limonene oxide in various organic solvents is a critical parameter that influences its extraction, purification, formulation, and efficacy in preclinical and clinical studies. This technical guide provides a comprehensive overview of the solubility characteristics of (-)-limonene oxide, detailed experimental protocols for solubility determination, and a workflow for this analytical process.

Data Presentation: Quantitative and Qualitative Solubility

Precise quantitative solubility data for (-)-limonene oxide in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on information for terpene derivatives and related compounds, a qualitative and comparative understanding can be established.[4] Terpene derivatives, including oxides, are generally reported to be highly soluble in common organic solvents such as chloroform (CHCl₃), 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) notes that limonene oxide is soluble in ethanol and practically insoluble in water.[5]

For comparative purposes, the solubility of the parent compound, (+)-Limonene, is included, as it is often used in similar solvent systems.

| Solvent | Solvent Type | (-)-Limonene Oxide Solubility | (+)-Limonene Solubility (approx.) |

| Water | Polar Protic | Practically Insoluble[5] | Sparingly soluble |

| Ethanol | Polar Protic | Soluble[5] | ~20 mg/mL[6] |

| Methanol | Polar Protic | Data not available | Data not available |

| Acetone | Polar Aprotic | Data not available | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (inferred)[4] | ~20 mg/mL[6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble (inferred)[4] | Data not available |

| Chloroform (CHCl₃) | Nonpolar | Highly Soluble (inferred)[4] | Data not available |

| Toluene | Nonpolar | Soluble (inferred)[7] | Data not available |

| Hexane | Nonpolar | Soluble (inferred)[8] | Data not available |

| Ethyl Acetate | Polar Aprotic | Soluble (inferred)[8] | Data not available |

Note: "Inferred" solubility is based on general statements about terpene derivatives. "Miscible" indicates that the substances are soluble in each other at all proportions.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The protocol involves saturating a solvent with the solute and then quantifying the dissolved amount.

1. Materials and Equipment:

-

(-)-Limonene oxide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer, preferably in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID for GC, UV or MS for HPLC)

2. Methodology:

-

Step 1: Sample Preparation

-

Add an excess amount of (-)-limonene oxide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Step 2: Equilibration

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is fully saturated. The time required may vary depending on the compound and solvent.

-

-

Step 3: Phase Separation

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete separation of undissolved solute, centrifuge the vials at a high speed.

-

-

Step 4: Aliquot Collection and Preparation

-

Carefully withdraw a specific volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the calibrated linear range of the analytical instrument.

-

-

Step 5: Quantification

-

Analyze the diluted sample using a pre-validated GC or HPLC method.[9][10]

-

A calibration curve must be prepared using standard solutions of (-)-limonene oxide of known concentrations.

-

Determine the concentration of (-)-limonene oxide in the diluted sample by comparing its response to the calibration curve.

-

-

Step 6: Data Reporting

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of (-)-Limonene oxide using the shake-flask method followed by analytical quantification.

Caption: Experimental workflow for determining (-)-limonene oxide solubility.

References

- 1. CAS 1195-92-2: Limonene oxide | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Limonene: Aroma of innovation in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Limonene oxide | C10H16O | CID 91496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 10. Rapid Spectrophotometric Method for Assessing Hydroperoxide Formation from Terpenes in Essential Oils upon Oxidative Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of (-)-Limonene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and vibrational properties of (-)-limonene oxide, a molecule of significant interest in atmospheric chemistry and as a chiral building block in organic synthesis. Leveraging high-level quantum chemical calculations, this document offers a detailed exploration of the molecule's conformational landscape and spectroscopic signatures, supported by established experimental protocols.

Computational Analysis of Molecular Structure

The structural characteristics of (-)-limonene oxide have been extensively investigated using Density Functional Theory (DFT), a robust computational method for predicting molecular geometries and energies. The B3LYP functional in combination with the cc-pVDZ basis set has been shown to provide reliable results for this system.

Conformational Landscape

(-)-Limonene oxide exists as a mixture of several conformers, primarily differing in the orientation of the isopropenyl group relative to the cyclohexane ring (equatorial vs. axial). Quantum chemical calculations reveal that the equatorial conformers are energetically more favorable.[1] A detailed analysis of the potential energy surface identifies twelve distinct rotamers (six equatorial and six axial).[1] The six most stable equatorial rotamers are all within a narrow energy range, indicating their coexistence at room temperature.[1]

Table 1: Calculated Relative Energies of the Six Most Stable Equatorial Conformers of S-(-)-Limonene Oxide

| Conformer | Relative Energy (kJ/mol) with ZPE Correction |

| eq-t110 | 0.00 |

| eq-c110 | 0.88 |

| eq-t255 | 1.21 |

| eq-c255 | 1.92 |

| eq-c305 | 2.93 |

| eq-t305 | 3.89 |

Data sourced from calculations at the B3LYP/cc-pVDZ level of theory.[1]

Optimized Geometric Parameters

The optimized geometry of the most stable conformer of (-)-limonene oxide, as determined by DFT calculations, provides key insights into its three-dimensional structure. While a comprehensive table of all bond lengths, angles, and dihedrals is extensive, the following selected parameters for the energetically most favorable conformer (eq-t110) are representative of the molecular framework.

Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer of (-)-Limonene Oxide (B3LYP/cc-pVDZ)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.53 Å |

| C1-O | 1.46 Å | |

| C2-O | 1.47 Å | |

| C4-C8 | 1.52 Å | |

| C8=C9 | 1.34 Å | |

| Bond Angle | ∠O-C1-C2 | 60.5° |

| ∠C1-O-C2 | 59.0° | |

| ∠C3-C4-C8 | 112.1° | |

| Dihedral Angle | ∠C6-C1-C2-C3 | 15.2° |

| ∠C4-C8-C9-H | 178.5° |

Note: These are representative values and a full list can be obtained from the supplementary information of the cited literature or by performing new calculations.

Experimental Protocols for Structural Elucidation

The computational findings are corroborated by various spectroscopic techniques. The following sections detail the experimental methodologies employed for the characterization of (-)-limonene oxide.

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy in a supersonic jet provides high-resolution rotational spectra, enabling the unambiguous identification of different conformers in the gas phase.[2]

-

Sample Introduction: A sample of (-)-limonene oxide is vaporized and seeded in a carrier gas (e.g., Neon or Argon) at a backing pressure of approximately 2 bar.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber, leading to cooling of the molecules to rotational temperatures of a few Kelvin.

-

Microwave Irradiation: The cooled molecules are subjected to a short, high-power microwave pulse, which polarizes the sample.

-

Detection: The subsequent free induction decay (FID) of the polarized molecules is detected, and a Fourier transform of the time-domain signal yields the frequency-domain rotational spectrum.

-

Analysis: The experimental rotational constants are determined by fitting the observed transition frequencies to a Watson-type Hamiltonian. These experimental constants are then compared with the theoretically calculated values for different conformers to identify the species present in the jet.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecule, providing a fingerprint for its structure.

-

Sample Preparation: For liquid-phase measurements, neat (-)-limonene oxide is used.

-

IR Spectroscopy: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. For detailed analysis, a resolution of 1 cm⁻¹ and an accumulation of 200 scans are employed.[1]

-

Raman Spectroscopy: Raman spectra are recorded using a spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence. A resolution of 1 cm⁻¹ and 200 scans are typical parameters.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light.

-

Instrumentation: A dedicated VCD spectrometer is used, often an FTIR spectrometer modified with a photoelastic modulator (PEM) to generate the circularly polarized light.

-

Sample Preparation: The neat liquid sample is placed in a cell with a suitable path length (e.g., 6 mm).[3]

-

Data Acquisition: VCD spectra are collected over a specific spectral range. For the C-H stretching region, a narrow band CH filter may be used.[3] A significant number of scans (e.g., 7000) and a resolution of 8 cm⁻¹ are often required to achieve a good signal-to-noise ratio.[3]

-

Data Analysis: The experimental VCD spectrum is compared with the theoretically predicted spectra for the different conformers, weighted by their calculated Boltzmann populations, to confirm the absolute configuration and identify the predominant solution-phase conformers.

Workflow and Pathway Visualizations

To clarify the logical flow of the computational and experimental processes, the following diagrams are provided.

References

An In-Depth Technical Guide to the Conformational Analysis of (-)-Limonene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Limonene oxide, a chiral monoterpenoid epoxide, exhibits significant conformational flexibility that dictates its chemical reactivity and biological activity. A thorough understanding of its conformational landscape is paramount for applications in drug development, atmospheric chemistry, and materials science. This technical guide provides a comprehensive overview of the conformational analysis of (-)-limonene oxide, synthesizing findings from gas-phase microwave spectroscopy and computational chemistry studies. We present detailed experimental and theoretical methodologies, quantitative data on stable conformers, and logical workflows to elucidate the intricate relationship between structure and energy in this important molecule.

Introduction

(-)-Limonene oxide, systematically named (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, is a naturally occurring oxidized monoterpene. Its biological activities, including potential antitumor and anti-inflammatory properties, have garnered interest in the pharmaceutical industry. The molecule's inherent flexibility, arising from the cyclohexene ring and the isopropenyl substituent, results in a complex potential energy surface with multiple stable conformers. The relative populations of these conformers can influence receptor binding, metabolic pathways, and overall therapeutic efficacy. This guide focuses on the detailed analysis of these conformational isomers.

Conformational Isomers of (-)-Limonene Oxide

The conformational landscape of limonene oxide is primarily defined by the orientation of the isopropenyl group relative to the cyclohexene ring, which can be either equatorial or axial . Further rotational isomers (rotamers) arise from the rotation around the C4-C7 single bond (connecting the ring to the isopropenyl group).

Gas-phase studies using Fourier transform microwave spectroscopy have unambiguously identified five stable conformers of the (+)-enantiomer, which are directly analogous to those of (-)-limonene oxide.[1][2][3] These consist of four equatorial conformers and one axial conformer.[1][2][3] Computational studies, particularly using Density Functional Theory (DFT), have corroborated these findings and provided detailed energetic and structural information.[1][4]

The stability of these conformers is governed by a delicate balance of intramolecular forces, including steric hindrance, hydrogen bonding, and dispersive interactions.[1][2][3] Surprisingly, the axial conformer has been observed to have a comparable abundance to some of the equatorial conformers, highlighting the importance of subtle stabilizing interactions.[1][2][3]

Quantitative Conformational Data

The following tables summarize the calculated relative energies, population percentages, and key dihedral angles for the stable conformers of (-)-limonene oxide, based on computational studies at the B3LYP/cc-pVDZ level of theory.[4]

Table 1: Calculated Relative Energies and Populations of (-)-Limonene Oxide Conformers

| Conformer ID | Isopropenyl Position | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| eq-trans-a | Equatorial | 0.00 | 34 |

| eq-cis-a | Equatorial | 0.54 | 15 |

| eq-trans-A | Equatorial | 0.84 | 16 |

| eq-cis-A | Equatorial | 1.21 | 12 |

| eq-cis-C | Equatorial | 1.55 | 11 |

| ax-trans-C | Axial | > 6.00 | < 1 |

Data derived from theoretical calculations on S-(-)-limonene oxide in the liquid phase.[4]

Table 2: Defining Dihedral Angles of (-)-Limonene Oxide Conformers

| Conformer ID | Key Dihedral Angle (C8-C7-C4-C5) (°) |

| eq-trans-a (eq-t110) | ~110 |

| eq-cis-a (eq-c110) | ~110 |

| eq-trans-A (eq-t255) | ~255 |

| eq-cis-A (eq-c255) | ~255 |

| eq-cis-C (eq-c305) | ~305 |

Note: The cis/trans designation refers to the relative orientation of the epoxide ring and the methyl group on the cyclohexene ring.

Experimental and Computational Methodologies

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique ideal for the structural determination of molecules in the gas phase. The following provides a generalized protocol based on the studies of limonene oxide.[1]

Workflow for FTMW Spectroscopy of (-)-Limonene Oxide

Caption: Experimental workflow for FTMW spectroscopy.

-

Sample Preparation: A few droplets of (-)-limonene oxide are placed in a heated nozzle.

-

Vaporization and Expansion: The sample is heated to increase its vapor pressure and then seeded into a stream of an inert carrier gas (e.g., Neon or Argon). This mixture is expanded through a nozzle into a high-vacuum chamber, resulting in a supersonic jet where the molecules are cooled to very low rotational and vibrational temperatures.

-

Microwave Excitation: The cold molecules are subjected to a short, high-power microwave pulse.

-

Signal Detection: The coherent emission signal from the polarized molecules, known as the Free Induction Decay (FID), is detected.

-

Data Processing: The FID is converted from the time domain to the frequency domain via a Fourier transform, yielding the rotational spectrum.

-

Spectral Analysis: The observed transition frequencies are fitted to a Hamiltonian to determine the rotational constants for each conformer.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are instrumental in predicting the structures, energies, and spectroscopic properties of the conformers, which aids in the interpretation of experimental spectra.

Logical Workflow for DFT-based Conformational Analysis

Caption: Workflow for DFT conformational analysis.

-

Initial Structure Generation: A 3D model of (-)-limonene oxide is generated.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating key dihedral angles (e.g., C8-C7-C4-C5) to identify all possible low-energy conformers.

-

Geometry Optimization: The structures corresponding to the energy minima on the PES are fully optimized using a selected DFT functional and basis set (e.g., B3LYP/cc-pVDZ).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-